1-Phenyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-Phenyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a chromeno-pyrrole core fused with phenyl and pyridinyl groups. The presence of these functional groups imparts significant chemical reactivity and potential biological activity to the compound.
Preparation Methods
The synthesis of 1-Phenyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromeno Core: The chromeno core can be synthesized through a cyclization reaction involving appropriate precursors such as salicylaldehyde derivatives and β-ketoesters.
Pyrrole Ring Formation: The pyrrole ring is introduced via a condensation reaction between an amine and a diketone or through a Paal-Knorr synthesis.
Phenyl and Pyridinyl Substitution: The phenyl and pyridinyl groups are introduced through electrophilic aromatic substitution reactions, often using reagents like phenylboronic acid and pyridine derivatives.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often employing catalysts and controlled reaction conditions to achieve the desired product efficiently.
Chemical Reactions Analysis
1-Phenyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule, enhancing its chemical diversity. Common reagents include halogens, alkylating agents, and nucleophiles like amines and thiols.
Scientific Research Applications
Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its unique structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: Preliminary studies suggest potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: The compound’s chemical reactivity makes it useful in the development of new materials, dyes, and polymers.
Mechanism of Action
The mechanism of action of 1-Phenyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
1-Phenyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be compared with other similar compounds, such as:
Indole Derivatives: These compounds share a similar heterocyclic structure and exhibit diverse biological activities, including antiviral and anticancer properties.
Pyrrolidine Derivatives: Known for their use in drug discovery, pyrrolidine derivatives exhibit significant biological activity and are used in the development of new therapeutics.
Imidazole Derivatives: These compounds are widely studied for their broad range of chemical and biological properties, including antibacterial and antifungal activities.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity.
Properties
Molecular Formula |
C22H14N2O3 |
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Molecular Weight |
354.4 g/mol |
IUPAC Name |
1-phenyl-2-pyridin-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C22H14N2O3/c25-20-15-10-4-5-11-16(15)27-21-18(20)19(14-8-2-1-3-9-14)24(22(21)26)17-12-6-7-13-23-17/h1-13,19H |
InChI Key |
GIRYGRPCVLYOSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=C(C(=O)N2C4=CC=CC=N4)OC5=CC=CC=C5C3=O |
Origin of Product |
United States |
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